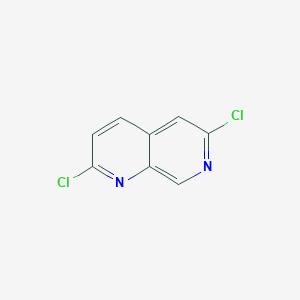

2,6-Dichloro-1,7-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-2-1-5-3-8(10)11-4-6(5)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSKFSYPNOCOSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=CN=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90575353 | |

| Record name | 2,6-Dichloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93493-69-7 | |

| Record name | 2,6-Dichloro-1,7-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93493-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-1,7-naphthyridine: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold

The naphthyridine nucleus, a family of diazanaphthalenes composed of two fused pyridine rings, represents a cornerstone "privileged scaffold" in modern medicinal chemistry. These bicyclic heterocycles are sterically accessible, possess multiple hydrogen bond acceptors, and offer a rigid framework for the precise spatial orientation of functional groups. Among the various isomers, the 1,7-naphthyridine core is a key structural motif found in numerous biologically active agents, including potent kinase inhibitors.[1][2]

This guide provides an in-depth technical overview of 2,6-dichloro-1,7-naphthyridine (CAS No. 93493-69-7) , a pivotal intermediate for the synthesis of highly functionalized 1,7-naphthyridine derivatives. Its strategic importance lies in the differential reactivity of its two chlorine atoms, which serve as versatile synthetic handles for introducing molecular complexity through reactions such as nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling. Understanding the chemical properties, synthesis, and reactivity of this building block is essential for researchers engaged in drug discovery and materials science.

Core Physicochemical Properties

This compound is a crystalline solid at room temperature. Its core properties are summarized in the table below. The molecule is largely non-polar, lending it solubility in common organic solvents like dichloromethane (CH₂Cl₂), chloroform (CHCl₃), and acetone, while being sparingly soluble in water. Its calculated LogP value of approximately 2.9 suggests good potential for cell membrane permeability, a desirable characteristic in drug development.

| Property | Value | Source(s) |

| CAS Number | 93493-69-7 | [3][4] |

| Molecular Formula | C₈H₄Cl₂N₂ | [1][2] |

| Molecular Weight | 199.04 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 213–216 °C | [2] |

| LogP (calculated) | 2.94 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Canonical SMILES | C1=CC(=NC2=CN=C(C=C21)Cl)Cl | [1] |

| InChI Key | UTSKFSYPNOCOSH-UHFFFAOYSA-N | [1] |

Synthesis and Purification Protocol

The most direct and high-yielding synthesis of this compound involves the chlorination of its corresponding naphthyridinone precursor. The protocol described below is adapted from established literature procedures and provides the target compound in excellent yield and purity.[2]

Causality of Experimental Design

The choice of phosphorus oxychloride (POCl₃) is critical; it serves as both the dehydrating and chlorinating agent, efficiently converting the amide functionality of the naphthyridinone into the corresponding chloro derivative. The reaction is conducted at reflux to provide the necessary activation energy for this transformation. The workup procedure is designed to first safely quench the excess, highly reactive POCl₃ with ice, followed by neutralization with a base (K₂CO₃) to bring the aqueous layer to a pH where the organic product is stable and readily extracted. Recrystallization from a hexane/acetone solvent system is an effective final purification step, leveraging the compound's moderate polarity to yield high-purity crystalline material.

Step-by-Step Synthesis Workflow

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-chloro-1,7-naphthyridin-2-one (e.g., 1.08 g, 6.0 mmol) and phosphorus oxychloride (10 mL).

-

Chlorination: Heat the mixture to reflux and maintain for one hour. The solid starting material should fully dissolve, resulting in a clear solution.

-

Quenching and Neutralization: Allow the reaction mixture to cool to ambient temperature. In a separate beaker, prepare a slurry of crushed ice. Cautiously and slowly pour the reaction mixture over the ice with stirring. Add dichloromethane (CH₂Cl₂) and then carefully add solid potassium carbonate (K₂CO₃) in portions until the aqueous layer is neutralized (pH ~7-8) and gas evolution stops.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the dichloromethane layer. Extract the aqueous layer twice more with fresh portions of dichloromethane or chloroform.

-

Washing and Drying: Combine all organic extracts and wash once with water. Dry the organic phase over anhydrous potassium carbonate.

-

Isolation and Purification: Filter off the drying agent and remove the solvent by rotary evaporation to yield a white solid. For final purification, recrystallize the solid from a hexane/acetone mixture to afford this compound as fine, white needles (expected yield: ~95%).[2]

Spectroscopic and Structural Characterization

| Technique | Expected Signature | Rationale |

| ¹H NMR | δ 7.5-7.8 ppm (d, 1H): H-4 or H-5δ 8.2-8.5 ppm (d, 1H): H-5 or H-4δ 8.8-9.1 ppm (s, 1H): H-8δ 9.2-9.4 ppm (s, 1H): H-3 | The molecule is asymmetric. Four distinct aromatic proton signals are expected. The protons adjacent to the ring nitrogens (H-8, H-3) will be the most deshielded. Protons H-4 and H-5 will form a doublet pair. Partial NMR data from a closely related derivative supports these downfield shifts.[1][2] |

| ¹³C NMR | δ ~120-135 ppm: 4 signals for CH carbonsδ ~140-160 ppm: 4 signals for quaternary carbons (including C-Cl and bridgehead carbons) | Eight distinct carbon signals are expected. The two carbons bearing chlorine atoms (C-2, C-6) are expected to appear around 150-155 ppm. The remaining quaternary and CH carbons will appear in the typical aromatic region. |

| IR (Infrared) | ~3100-3000 cm⁻¹: Aromatic C-H stretch~1600-1450 cm⁻¹: C=C and C=N aromatic ring stretches~850-750 cm⁻¹: C-Cl stretch | The spectrum will be dominated by characteristic aromatic and C-Cl vibrations. The absence of broad O-H or N-H bands confirms the purity of the chlorinated product. |

| MS (Mass Spec) | m/z ~198, 200, 202: Molecular ion cluster [M]⁺m/z ~163, 165: [M-Cl]⁺ fragment | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with a relative intensity ratio of approximately 9:6:1 for the M, M+2, and M+4 peaks. |

Chemical Reactivity and Mechanistic Insights

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr) . The two chlorine atoms are excellent leaving groups and are activated towards substitution by the electron-withdrawing effect of the two pyridine nitrogen atoms. These nitrogens inductively withdraw electron density from the ring, making the chlorine-bearing carbons (C-2 and C-6) electrophilic and susceptible to attack by nucleophiles.

Mechanism of SNAr

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (Nu⁻) first attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . In the second, typically rapid step, the leaving group (Cl⁻) is expelled, restoring the aromaticity of the ring.

Regioselectivity and Applications

The C-2 and C-6 positions are not electronically equivalent, allowing for potential regioselective functionalization under carefully controlled conditions (e.g., temperature, stoichiometry). This differential reactivity is a powerful tool for synthetic chemists. For instance, a mono-amination can be performed, followed by a different reaction, such as a Suzuki or Stille cross-coupling, at the remaining chloro position. This sequential functionalization allows for the rapid construction of diverse molecular libraries.

Example Reaction Schemes:

-

Amination: Reaction with primary or secondary amines (e.g., anilines, alkylamines) to form amino-naphthyridines, a common core in kinase inhibitors.[5]

-

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids to form C-C bonds, introducing aryl or heteroaryl substituents.[6]

-

Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide) to install ether linkages.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 1,7-naphthyridine scaffold derived from this compound has proven to be exceptionally valuable in the development of targeted therapeutics, particularly kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.

-

PIP4K2A Inhibitors: Research has shown that 1,7-naphthyridine derivatives are potent and highly selective inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase implicated in cancers with p53 mutations.[1][2] Syntheses of advanced lead compounds in this class utilize dichloro-1,7-naphthyridine precursors, performing sequential amination and Suzuki coupling reactions to build the final, complex inhibitor.[1]

-

LATS Kinase Inhibitors: Dichloro-1,7-naphthyridine has also been employed as a starting material for the synthesis of Large Tumor Suppressor Kinase (LATS) inhibitors.[6] LATS is a key component of the Hippo signaling pathway, which controls organ size and cell proliferation. Inhibiting LATS has therapeutic potential for promoting tissue regeneration.

Safety and Handling

-

Hazard Statements: While complete toxicological data is unavailable, related chlorinated heterocyclic compounds are often associated with H302 (Harmful if swallowed) warnings.

-

Precautionary Statements: Standard laboratory precautions should be taken. P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Storage: The compound is stable under normal conditions. It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C for long-term preservation.

References

-

Schultz-Fademrecht, C., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry. Available at: [Link]

-

Schultz-Fademrecht, C., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. ResearchGate. Available at: [Link]

- Haddad, N., et al. (2017). Heterocyclic compounds as immunomodulators. Google Patents (US20170174679A1).

- Baryawno, N., et al. (2018). 6-6 fused bicyclic heteroaryl compounds and their use as lats inhibitors. Google Patents (WO2018198077A2).

- Cogan, T., et al. (2020). Methods and compositions for ocular cell therapy. Google Patents (US20200131474A1).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 93493-69-7・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 4. CAS:1260672-65-83,8-Dichloro-1,7-naphthyridine-毕得医药 [bidepharm.com]

- 5. US20170174679A1 - Heterocyclic compounds as immunomodulators - Google Patents [patents.google.com]

- 6. WO2018198077A2 - 6-6 fused bicyclic heteroaryl compounds and their use as lats inhibitors - Google Patents [patents.google.com]

The Synthesis of 2,6-Dichloro-1,7-naphthyridine: A Technical Guide for Medicinal Chemistry

The 1,7-naphthyridine scaffold is a significant heterocyclic motif in the landscape of medicinal chemistry and drug development. Its derivatives have garnered considerable attention due to their broad spectrum of biological activities, including their potential as selective kinase inhibitors for the treatment of inflammatory diseases like rheumatoid arthritis and as antitumor and antiparasitic agents.[1] The strategic placement of halogen substituents, such as chlorine, on the naphthyridine core can dramatically influence the molecule's electronic properties and its ability to interact with biological targets, making compounds like 2,6-dichloro-1,7-naphthyridine valuable intermediates for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of a key synthetic route to this compound, detailing the experimental protocol, the underlying chemical principles, and critical analytical data. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

A Prevalent Synthetic Pathway: From Naphthyridinone to Dichloronaphthyridine

A common and effective method for the synthesis of this compound involves the chlorination of a corresponding naphthyridinone precursor. This transformation is a cornerstone of heterocyclic chemistry, enabling the conversion of a relatively inert amide-like functionality into a reactive chloro group, which can then be readily displaced in subsequent nucleophilic substitution reactions to build molecular complexity.

The following diagram illustrates the direct synthesis of this compound from 6-chloro-1,7-naphthyridin-2-one.

Caption: Synthetic route to this compound.

Experimental Protocol

The synthesis of this compound can be achieved through the treatment of 6-chloro-1,7-naphthyridin-2-one with phosphorus oxychloride (POCl₃).[2]

Step 1: Reaction Setup

A mixture of 1.08 g (6 mmoles) of 6-chloro-1,7-naphthyridin-2-one and 10 ml of phosphorus oxychloride is prepared in a suitable reaction vessel.[2] The use of phosphorus oxychloride is a standard and highly effective method for the conversion of hydroxylated nitrogen-containing heterocycles (or their tautomeric oxo forms) into their corresponding chloro derivatives. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Step 2: Reaction Execution

The reaction mixture is heated at reflux for one hour, during which time a clear solution is formed.[2] The elevated temperature is necessary to overcome the activation energy of the reaction and drive the chlorination to completion.

Step 3: Work-up and Isolation

Upon cooling, a precipitate of the product forms. The reaction mixture is then cautiously poured over ice to quench the excess phosphorus oxychloride.[2] Dichloromethane (CH₂Cl₂) is added to the mixture, which is then neutralized with solid potassium carbonate (K₂CO₃). The organic layer is separated, and the aqueous layer is extracted twice more with chloroform (CHCl₃). The combined organic layers are washed with water, dried over potassium carbonate, and evaporated to yield a white solid.[2]

Step 4: Purification and Characterization

The crude product is recrystallized from a hexane/acetone mixture to afford 1.14 g (a 95% theoretical yield) of this compound as short, white needles.[2] The purified product has a melting point of 213-216 °C.[2]

Data Summary

| Parameter | Value | Reference |

| Starting Material | 6-Chloro-1,7-naphthyridin-2-one | [2] |

| Reagent | Phosphorus oxychloride (POCl₃) | [2] |

| Reaction Time | 1 hour | [2] |

| Yield | 95% | [2] |

| Melting Point | 213-216 °C | [2] |

| Appearance | White needles | [2] |

Alternative Synthetic Considerations

While the direct chlorination of the corresponding naphthyridinone is a highly efficient method, the broader field of naphthyridine synthesis encompasses a variety of strategies that can be adapted to produce the 1,7-naphthyridine core. These often involve the construction of the bicyclic system from substituted pyridine or quinoline precursors.[1] For instance, some synthetic routes to the 1,7-naphthyridine skeleton involve the cyclization of 2-cyano-3-pyridylacetonitrile.[1] Although not directly leading to this compound, such methods provide alternative pathways to the core structure, which could then be functionalized through subsequent halogenation reactions.

The choice of synthetic route will ultimately depend on the availability of starting materials, the desired substitution pattern on the final molecule, and the scalability of the process for the intended application.

Conclusion

The synthesis of this compound presented here is a robust and high-yielding protocol that provides a valuable intermediate for the development of novel, biologically active compounds. The use of phosphorus oxychloride for the chlorination of the naphthyridinone precursor is a classic yet highly effective transformation in heterocyclic chemistry. A thorough understanding of this and other synthetic strategies for the construction and functionalization of the 1,7-naphthyridine core is essential for medicinal chemists and drug development professionals working to create the next generation of therapeutics.

References

- Srivastava, K.P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4).

-

PrepChem.com. (n.d.). Step 5: Preparation of this compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Utility of 2,6-Dichloro-1,7-naphthyridine

Abstract

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and materials science, with derivatives exhibiting a broad spectrum of biological activities, including antitumor and antimicrobial effects[1]. The introduction of halogen atoms onto this core structure dramatically enhances its synthetic versatility, providing reactive handles for diversification. This guide provides a detailed technical overview of a foundational method for the preparation of 2,6-Dichloro-1,7-naphthyridine, a key intermediate for chemical library synthesis and drug discovery programs. We will delve into the causality behind the experimental protocol, present key characterization data, and contextualize its significance as a versatile building block for further chemical exploration.

Introduction: The Strategic Importance of Halogenated Naphthyridines

Naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, are of significant interest due to their diverse pharmaceutical applications[2]. The specific isomer, 1,7-naphthyridine, has been identified as a core component in potent and selective kinase inhibitors, underscoring its relevance in modern drug development[3].

The strategic value of this compound lies in its nature as a di-electrophilic building block. The two chlorine atoms are susceptible to displacement via nucleophilic aromatic substitution (SNAr) or can participate in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination[4][5]. This dual reactivity allows for the regioselective introduction of a wide array of functional groups, enabling the rapid generation of diverse molecular architectures for structure-activity relationship (SAR) studies. The synthesis of this key intermediate is, therefore, a critical first step in many research campaigns targeting this scaffold.

Seminal Synthesis: From Hydroxy-Naphthyridine to Dichloro-Intermediate

A robust and high-yielding synthesis of this compound proceeds via the direct chlorination of a hydroxylated precursor, 6-chloro-1,7-naphthyridin-2-one. This transformation is effectively achieved using a potent chlorinating agent, phosphorus oxychloride (POCl₃).

Mechanistic Rationale

The conversion of a naphthyridinone (a cyclic amide or lactam) to its corresponding chloro-derivative is a classic transformation. Phosphorus oxychloride serves as both the reagent and, in many cases, the solvent. The mechanism involves the activation of the carbonyl oxygen of the lactam by the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of phosphate species and the subsequent attack of a chloride ion to yield the aromatic dichloro product. Heating the reaction to reflux provides the necessary activation energy to drive this conversion to completion.

Synthetic Pathway Diagram

The following diagram illustrates the core chemical transformation.

Caption: Chemical conversion of the naphthyridinone precursor.

Detailed Experimental Protocol

This protocol is based on a well-established laboratory procedure, designed for reproducibility and high yield[6].

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 6-chloro-1,7-naphthyridin-2-one | 180.58 | 1.08 g | 6.0 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 10 mL | - |

| Potassium Carbonate (K₂CO₃) | 138.21 | As needed | - |

| Dichloromethane (CH₂Cl₂) | 84.93 | As needed | - |

| Chloroform (CHCl₃) | 119.38 | As needed | - |

| Hexane | - | As needed | - |

| Acetone | - | As needed | - |

| Ice | - | As needed | - |

| Water (H₂O) | 18.02 | As needed | - |

Step-by-Step Procedure

Reaction Setup & Execution:

-

Combine 1.08 g (6 mmoles) of 6-chloro-1,7-naphthyridin-2-one and 10 mL of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.

-

Expertise & Experience: Using POCl₃ in excess ensures it acts as both the reagent and the reaction solvent, promoting complete dissolution and conversion of the starting material.

-

-

Heat the mixture at reflux for one hour. The solid starting material should dissolve, resulting in a clear solution[6].

-

Causality: Refluxing provides the thermal energy required to overcome the activation barrier for the chlorination reaction. Visual confirmation of a clear solution is a good indicator that the reaction is proceeding as expected.

-

Work-up & Isolation: 3. Allow the reaction mixture to cool to room temperature. A precipitate may form upon cooling. 4. Cautiously pour the cooled reaction mixture over a beaker of crushed ice.

- Trustworthiness: This step must be performed with extreme care in a well-ventilated fume hood. The reaction of residual POCl₃ with water is highly exothermic and releases HCl gas. The ice quenches the reaction and hydrolyzes the excess POCl₃.

- Add dichloromethane (CH₂Cl₂) to the aqueous mixture and neutralize it by the slow, portion-wise addition of solid potassium carbonate (K₂CO₃) until effervescence ceases and the solution is basic.

- Causality: K₂CO₃ is a mild base used to neutralize the acidic conditions created by the hydrolysis of POCl₃. Neutralization is crucial for preventing product degradation and ensuring efficient extraction into the organic layer.

- Transfer the mixture to a separatory funnel. Separate the dichloromethane layer.

- Extract the aqueous layer twice more with chloroform (CHCl₃) to maximize product recovery.

- Expertise & Experience: Using two different chlorinated solvents for extraction can sometimes improve the recovery of the product, which has moderate polarity.

- Combine all organic layers, wash with water, and dry over anhydrous K₂CO₃.

- Trustworthiness: The final water wash removes any residual inorganic salts. Drying over K₂CO₃, a solid desiccant, removes trace amounts of water from the organic phase, which is critical before solvent evaporation.

- Evaporate the solvent under reduced pressure to yield a white solid[6].

Purification: 10. Recrystallize the crude solid from a hexane/acetone solvent system.

- Causality: Recrystallization is a purification technique based on differential solubility. The desired product is dissolved in a minimum amount of hot solvent (in this case, a mixture where acetone provides solubility and hexane acts as an anti-solvent) and allowed to slowly cool, forming pure crystals while impurities remain in the mother liquor.

- Collect the resulting short, white needles by filtration to obtain the final product.

Experimental Workflow Diagram

Caption: Step-by-step laboratory workflow for synthesis.

Product Characterization and Properties

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Physical and Analytical Data

The procedure described yields the product as short, white needles with the following properties[6].

| Property | Value | Source |

| Yield | 1.14 g (95%) | [6] |

| Melting Point | 213–216 °C | [6] |

| Elemental Analysis (Calculated) | C, 48.27%; H, 2.03%; N, 14.08% | [6] |

| Elemental Analysis (Found) | C, 48.80%; H, 2.09%; N, 14.55% | [6] |

Physicochemical Properties

The following data provides additional information about the molecule's characteristics[7].

| Identifier / Property | Value |

| CAS Number | 93493-69-7 |

| Molecular Formula | C₈H₄Cl₂N₂ |

| Molecular Weight | 199.04 g/mol |

| XLogP3 | 3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Complexity | 165 |

Conclusion: A Gateway to Chemical Diversity

The discovery and optimization of synthetic routes to foundational molecules like this compound are critical for advancing chemical and pharmaceutical research. The protocol detailed herein is a self-validating system, offering high yields and a straightforward purification process. The resulting compound is not an end in itself but rather a highly valuable starting point. Its two reactive chlorine sites provide medicinal chemists with a robust platform for creating libraries of novel 1,7-naphthyridine analogues, enabling the systematic exploration of chemical space in the ongoing quest for new therapeutic agents and functional materials.

References

- Preparation of this compound. PrepChem.com.

- Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, Volume 25, Issue 22, Nov 2021, p. 2740 - 2764.

- Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing).

- This compound. LookChem.

- Pd-catalyzed amidation of 2-chloro- and 2,7-dichloro-1,8-naphthyridines. The Journal of Organic Chemistry, 2006, 71(1), 375-8.

- Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 2021.

- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemMedChem.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pd-catalyzed amidation of 2-chloro- and 2,7-dichloro-1,8-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. This compound|lookchem [lookchem.com]

The Emerging Therapeutic Potential of 1,7-Naphthyridine Derivatives: A Technical Guide

Abstract

The 1,7-naphthyridine scaffold, a unique nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry as a privileged structure for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the diverse biological activities exhibited by 1,7-naphthyridine derivatives, with a focus on their anticancer, anti-inflammatory, central nervous system (CNS), and antiviral properties. By synthesizing current research, this guide offers a comprehensive resource for researchers, scientists, and drug development professionals, detailing mechanisms of action, structure-activity relationships (SAR), and robust experimental protocols to facilitate further exploration and application of this versatile chemical scaffold.

Introduction: The 1,7-Naphthyridine Core - A Scaffold of Therapeutic Promise

Naphthyridines, a class of bicyclic heteroaromatic compounds composed of two fused pyridine rings, exist as various isomers, with the 1,8- and 1,5-isomers being the most extensively studied. However, the 1,7-naphthyridine core has recently emerged as a particularly promising pharmacophore, with its derivatives demonstrating a broad spectrum of potent and selective biological activities.[1] The unique arrangement of nitrogen atoms in the 1,7-naphthyridine ring system imparts distinct electronic and steric properties, enabling favorable interactions with a variety of biological targets. This guide will delve into the key therapeutic areas where 1,7-naphthyridine derivatives have shown significant promise.

Anticancer Activity: Targeting Key Oncogenic Pathways

Several 1,7-naphthyridine derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, operating through diverse mechanisms of action.

Inhibition of the Wnt Signaling Pathway

The Wnt signaling pathway is a critical regulator of cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers, particularly colorectal cancer. Bisleuconothine A, a naturally occurring 1,7-naphthyridine alkaloid, has been identified as a potent inhibitor of this pathway.[1] It exerts its antiproliferative effects by inducing G0/G1 cell cycle arrest in cancer cells.

PIP4K2A Inhibition

Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) is a lipid kinase implicated in tumor suppression. A series of 1,7-naphthyridine analogues have been identified as inhibitors of PIP4K2A, with IC50 values ranging from 0.066 to 18.0 μM.[2]

General Cytotoxicity

Synthetic 2,4-disubstituted-1,7-naphthyridines have also been investigated for their anticancer potential. Notably, compound 17a from this series has exhibited significant cytotoxic activity against lymphoblastic leukemia, cervical carcinoma, and promyeloblast cells.[3]

Table 1: Anticancer Activity of Selected 1,7-Naphthyridine Derivatives

| Compound | Cancer Cell Line | IC50 Value | Mechanism of Action | Reference(s) |

| Bisleuconothine A | Colon Cancer (SW480) | 2.74 µM | Wnt Signaling Inhibition | [1] |

| Bisleuconothine A | Colon Cancer (HCT116) | 3.18 µM | Wnt Signaling Inhibition | [1] |

| Bisleuconothine A | Colon Cancer (HT29) | 1.09 µM | Wnt Signaling Inhibition | [1] |

| Bisleuconothine A | Colon Cancer (SW620) | 3.05 µM | Wnt Signaling Inhibition | [1] |

| Compound 17a | Lymphoblastic Leukemia (MOLT-3) | 9.1 ± 2.0 µM | Not specified | [3] |

| Compound 17a | Cervical Carcinoma (HeLa) | 13.2 ± 0.7 µM | Not specified | [3] |

| Compound 17a | Promyeloblast (HL-60) | 8.9 ± 2.2 µM | Not specified | [3] |

| 1,7-Naphthyridine Analogues | - | 0.066 - 18.0 µM | PIP4K2A Inhibition | [2] |

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

For 1,7-naphthyridine analogues targeting PIP4K2A, quantitative structure-activity relationship (QSAR) studies have highlighted the importance of specific molecular descriptors in determining inhibitory activity. These models can guide the design of more potent inhibitors.[2] For other naphthyridine derivatives, substitutions at various positions on the core ring system have been shown to significantly influence cytotoxicity.[4]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][3][5][6][7]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[5][7]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,7-naphthyridine derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Anti-inflammatory Activity: Modulation of the p38 MAP Kinase Pathway

Chronic inflammation is a key driver of numerous diseases. Certain 1,7-naphthyridine derivatives have emerged as potent anti-inflammatory agents by targeting the p38 mitogen-activated protein (MAP) kinase pathway.

Inhibition of p38 MAP Kinase

The p38 MAP kinase is a crucial enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[8][9] A novel series of 1,7-naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38α MAP kinase.[6] These compounds have demonstrated significant in vivo efficacy in animal models of inflammation, reducing TNF-α levels and showing therapeutic effects in adjuvant-induced arthritis in rats.[6]

Table 2: Anti-inflammatory Activity of 1,7-Naphthyridine 1-Oxides

| Compound Series | In Vivo Model | ED50 Value | Mechanism of Action | Reference(s) |

| 1,7-Naphthyridine 1-Oxides | LPS-induced TNF-α production (mouse) | 0.5 mg/kg (oral) | p38α MAP Kinase Inhibition | [6] |

| 1,7-Naphthyridine 1-Oxides | Adjuvant-induced arthritis (rat) | < 1 mg/kg (oral) | p38α MAP Kinase Inhibition | [6] |

Structure-Activity Relationship (SAR) Insights for p38 MAP Kinase Inhibitors

For the 1,7-naphthyridine 1-oxide series, the N-oxide oxygen was found to be essential for potent inhibitory activity and selectivity against other kinases.[6] Further SAR studies on various classes of p38 inhibitors have elucidated the importance of specific pharmacophoric features, such as hydrogen bonding potential and occupation of lipophilic pockets in the kinase, for high-affinity binding.[8]

Experimental Protocol: In Vitro p38α MAP Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified p38α kinase.[10][11][12]

Principle: The assay measures the phosphorylation of a specific substrate (e.g., ATF2) by p38α kinase in the presence and absence of the inhibitor. The extent of phosphorylation is then quantified.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a kinase buffer, a solution of purified active p38α kinase, a solution of the substrate (e.g., recombinant ATF2), and a stock solution of ATP.

-

Inhibitor Preparation: Prepare serial dilutions of the 1,7-naphthythyridine derivative in the kinase buffer.

-

Kinase Reaction: In a microplate, combine the purified p38α kinase, the substrate, and the diluted inhibitor (or vehicle control).

-

Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding EDTA.

-

Detection of Phosphorylation: Detect the amount of phosphorylated substrate using a suitable method, such as:

-

Western Blot: Using a phospho-specific antibody for the substrate.

-

ELISA: With a phospho-specific antibody.

-

Luminescence-based assay: Measuring ATP consumption (e.g., ADP-Glo™ Kinase Assay).

-

-

Data Analysis: Determine the IC50 value of the inhibitor.

Caption: Simplified p38 MAP Kinase signaling pathway and the inhibitory action of 1,7-naphthyridine 1-oxides.

Central Nervous System (CNS) Activity: Targeting the Tachykinin NK1 Receptor

Derivatives of 1,7-naphthyridine have also been explored for their potential in treating CNS disorders.

Tachykinin NK1 Receptor Antagonism

The tachykinin NK1 receptor is implicated in various physiological processes, including pain, depression, and inflammation. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as potent and orally active tachykinin NK1 receptor antagonists.[11][13] These compounds exhibit excellent in vitro antagonistic activity, potently inhibiting the binding of the natural ligand, substance P, to the human NK1 receptor.[11]

Table 3: CNS Activity of 1,7-Naphthyridine Derivatives

| Compound | Target | IC50 Value (in vitro) | In Vivo Effect | Reference(s) |

| (aR, S)-enantiomer (3a-A) | Tachykinin NK1 Receptor | 0.80 nM | Inhibition of capsaicin-induced plasma extravasation | [14] |

| (9S)-7b | Tachykinin NK1 Receptor | 0.28 nM | Effects on bladder functions | [13] |

| (aR,9R)-8b | Tachykinin NK1 Receptor | 0.45 nM | Effects on bladder functions | [13] |

Structure-Activity Relationship (SAR) Insights for NK1 Receptor Antagonists

For the axially chiral 1,7-naphthyridine-6-carboxamides, the stereochemistry around the -C(6)(=O)-N(7)-CH2Ar moiety is crucial for high-affinity binding to the NK1 receptor.[13][14] The (R)-configuration at the axial bond and a stacking-like conformation between two phenyl rings are essential for potent antagonism.[14] The presence of an intramolecular face-to-face π–π interaction between two aromatic rings is a common feature of high-affinity NK1 receptor antagonists, and this can be enhanced by a conformationally-restricted system.[15]

Experimental Protocol: NK1 Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the NK1 receptor.[16]

Principle: A radiolabeled ligand with high affinity for the NK1 receptor (e.g., [125I]Substance P) is incubated with cell membranes expressing the receptor. The displacement of the radioligand by an unlabeled test compound is measured, allowing for the determination of the test compound's binding affinity (Ki).

Step-by-Step Methodology:

-

Membrane Preparation: Prepare crude cell membranes from cultured cells overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Assay Buffer Preparation: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 150 mM NaCl, pH 7.4).

-

Reaction Mixture: In a microplate, combine the cell membranes, the radiolabeled ligand (e.g., [125I]Substance P), and various concentrations of the 1,7-naphthyridine derivative. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Antiviral Activity: A New Frontier

While the broader naphthyridine class is known for its antimicrobial properties, the 1,7-isomer has been less explored in this area. In fact, some reviews have stated a lack of reported antimicrobial activity for 1,7-naphthyridine derivatives.[7] However, recent research has unveiled their potential as antiviral agents.

Inhibition of HIV-1 Reverse Transcriptase

A series of novel 2,4-disubstituted-1,7-naphthyridine derivatives have been developed and evaluated as inhibitors of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication.[3] Several of these compounds exhibited potent inhibitory activity, with IC50 values comparable to the established non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine.[3]

Table 4: Anti-HIV-1 Activity of 2,4-Disubstituted-1,7-Naphthyridine Derivatives

| Compound Series | Target | IC50 Range | Reference(s) |

| 2,4-disubstituted-1,7-naphthyridines | HIV-1 Reverse Transcriptase | 0.175 - 0.634 µM | [3] |

Structure-Activity Relationship (SAR) Insights for HIV-1 RT Inhibitors

For the 2,4-disubstituted-1,7-naphthyridines, molecular docking studies have shown that these compounds align well within the HIV-1 RT binding pocket, forming key hydrogen bonds and π–π stacking interactions with amino acid residues.[3] The nature of the substituents at the 2- and 4-positions of the 1,7-naphthyridine core significantly influences the inhibitory potency.[3]

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.[17][18][19][20]

Principle: The assay quantifies the synthesis of DNA by recombinant HIV-1 RT using a template-primer. The inhibition of this process by a test compound is measured.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer, a solution of recombinant HIV-1 RT, a template-primer (e.g., poly(A)•oligo(dT)), and a mixture of deoxynucleoside triphosphates (dNTPs), one of which is labeled (e.g., with digoxigenin or biotin).

-

Inhibitor Preparation: Prepare serial dilutions of the 1,7-naphthyridine derivative.

-

RT Reaction: In a microplate, combine the reaction buffer, template-primer, labeled dNTPs, HIV-1 RT, and the diluted inhibitor (or vehicle control).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

-

Detection of DNA Synthesis: The newly synthesized labeled DNA is captured on a streptavidin-coated plate (if using a biotin-labeled dNTP) and detected using an anti-label antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Signal Generation: Add a substrate for the enzyme to generate a colorimetric or chemiluminescent signal.

-

Measurement: Measure the signal using a microplate reader.

-

Data Analysis: Calculate the percentage of RT inhibition and determine the IC50 value of the compound.

Conclusion and Future Directions

The 1,7-naphthyridine scaffold represents a versatile and highly promising platform for the design and development of novel therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, CNS, and antiviral effects, underscore the significant potential of this heterocyclic system. The insights into the mechanisms of action and structure-activity relationships presented in this guide provide a solid foundation for further research. Future efforts should focus on optimizing the potency and selectivity of existing lead compounds, exploring novel substitution patterns, and investigating the potential of 1,7-naphthyridine derivatives in other therapeutic areas. The detailed experimental protocols provided herein are intended to empower researchers to rigorously evaluate new derivatives and accelerate their translation from the laboratory to clinical applications.

References

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

Krajewska, U., & Rozalski, M. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3367. [Link]

-

Cirillo, P. F., et al. (2005). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 15(13), 3247-3251. [Link]

-

Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

-

Chen, Y.-L., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV-1 NNRTIs with anticancer potential. Scientific Reports, 15(1), 19798. [Link]

-

Kamikawa, T., et al. (1999). Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions. Journal of Medicinal Chemistry, 42(19), 3982-3993. [Link]

-

Lee, H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5237-5246. [Link]

-

Abdullahi, M. U., et al. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances, 13(6), 3402-3415. [Link]

-

Kamikawa, T., et al. (1999). Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions. Journal of Medicinal Chemistry, 42(19), 3982–3993. [Link]

-

Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5), 450-460. [Link]

-

Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686. [Link]

-

Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5), 450-460. [Link]

-

Kumar, S., et al. (2003). p38 MAP kinases as targets for anti-inflammatory drugs. Nature Reviews Drug Discovery, 2(9), 717-726. [Link]

-

De Clercq, E. (2003). Structure-activity relationship studies on a novel family of specific HIV-1 reverse transcriptase inhibitors. Antiviral Chemistry & Chemotherapy, 14(5), 249-262. [Link]

-

Receptor Internalization Assays. (n.d.). Innoprot. Retrieved from [Link]

-

HIV Reverse Transcriptase Assay. (n.d.). ProFoldin. Retrieved from [Link]

-

Kamikawa, T., et al. (1998). Axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1,7-naphthyridine-6-carboxamide derivatives as tachykinin NK1 receptor antagonists: determination of the absolute stereochemical requirements. Journal of Medicinal Chemistry, 41(22), 4232-4239. [Link]

-

NK1 receptor antagonist. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5), 450-460. [Link]

-

Frey, K. M., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 805187. [Link]

-

Frey, K. M., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 805187. [Link]

-

Frey, K. M., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 805187. [Link]

-

Gether, U., et al. (2002). Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. Journal of Biological Chemistry, 277(35), 32121-32127. [Link]

-

Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. (2019). The Journal of biological chemistry, 294(4), 1193–1206. [Link]

-

Tachykinin receptor 1 (NK1) binds to substance P. (n.d.). Reactome. Retrieved from [Link]

-

Abdullahi, M. U., et al. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances, 13(6), 3402-3415. [Link]

Sources

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. clyte.tech [clyte.tech]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrevlett.com [chemrevlett.com]

- 10. benchchem.com [benchchem.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. promega.com [promega.com]

- 13. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1, 7-naphthyridine-6-carboxamide derivatives as tachykinin NK1 receptor antagonists: determination of the absolute stereochemical requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. xpressbio.com [xpressbio.com]

- 18. HIV Reverse Transcriptase Assay [profoldin.com]

- 19. xpressbio.com [xpressbio.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2,6-Dichloro-1,7-naphthyridine: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The naphthyridine scaffold, a class of bicyclic heteroaromatic compounds composed of two fused pyridine rings, has garnered significant attention in medicinal chemistry and materials science.[1] The arrangement of the nitrogen atoms within the bicyclic system gives rise to six possible isomers, each with a unique electronic distribution and reactivity profile.[2] Among these, the 1,7-naphthyridine core is a key structural motif in a variety of biologically active molecules. This guide focuses on a crucial, yet often overlooked, derivative: 2,6-dichloro-1,7-naphthyridine . This di-chlorinated scaffold serves as a versatile building block for the synthesis of a diverse array of functionalized molecules, particularly in the realm of kinase inhibitor discovery. This document aims to provide a comprehensive technical overview of its synthesis, chemical reactivity, and applications, empowering researchers to leverage its potential in their scientific endeavors.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₈H₄Cl₂N₂ | [3] |

| Molecular Weight | 199.04 g/mol | [3] |

| CAS Number | 93493-69-7 | - |

| Appearance | White solid (needles) | [3] |

| Melting Point | 213-216 °C | [3] |

Synthesis of the this compound Core

The construction of the this compound scaffold can be approached through various synthetic strategies. A common and efficient method involves the chlorination of a pre-existing naphthyridinone precursor.

Chlorination of 6-Chloro-1,7-naphthyridin-2-one

A widely employed and high-yielding synthesis of this compound involves the treatment of 6-chloro-1,7-naphthyridin-2-one with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃).[3] This reaction proceeds via the conversion of the lactam functionality into a chloro-substituted pyridine ring.

Experimental Protocol: [3]

-

A mixture of 6-chloro-1,7-naphthyridin-2-one (1.08 g, 6 mmol) and phosphorus oxychloride (10 mL) is heated at reflux for one hour, resulting in a clear solution.

-

Upon cooling, a precipitate forms. The reaction mixture is cautiously poured over ice.

-

Dichloromethane (CH₂Cl₂) is added, and the mixture is neutralized with solid potassium carbonate (K₂CO₃).

-

The organic layer is separated, and the aqueous layer is extracted twice with chloroform (CHCl₃).

-

The combined organic layers are washed with water, dried over K₂CO₃, and the solvent is evaporated to yield a white solid.

-

The crude product is recrystallized from a hexane/acetone mixture to afford this compound as short, white needles (1.14 g, 95% yield).

Causality Behind Experimental Choices:

-

Phosphorus oxychloride (POCl₃): This reagent serves as both the solvent and the chlorinating agent. Its high boiling point allows the reaction to be conducted at elevated temperatures, ensuring complete conversion of the naphthyridinone.

-

Reflux Conditions: Heating at reflux provides the necessary activation energy for the chlorination reaction to proceed efficiently.

-

Neutralization with K₂CO₃: The use of a solid base like potassium carbonate is crucial for neutralizing the acidic byproducts of the reaction (e.g., phosphoric acid) without introducing a significant amount of water, which could lead to side reactions.

-

Recrystallization: This final purification step is essential to remove any unreacted starting material and inorganic impurities, yielding a highly pure product suitable for subsequent reactions.

Caption: Synthesis of this compound.

Chemical Reactivity and Functionalization

The two chlorine atoms on the this compound scaffold are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The positions of the nitrogen atoms within the bicyclic system influence the electrophilicity of the carbon atoms attached to the chlorine atoms, potentially allowing for regioselective functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrogen atoms in the naphthyridine ring system activates the chloro-substituted positions towards nucleophilic attack. This allows for the displacement of the chloride ions by a variety of nucleophiles, such as amines, alcohols, and thiols. The regioselectivity of the substitution can often be controlled by tuning the reaction conditions and the nature of the nucleophile. Generally, the position para to a ring nitrogen is more activated towards nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for the functionalization of this compound. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of substituted naphthyridine derivatives. The differential reactivity of the two chlorine atoms can potentially be exploited for sequential, site-selective cross-coupling reactions.

Caption: Reactivity of this compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.5 | d | ~8.0 |

| H-4 | ~8.2 | d | ~8.0 |

| H-5 | ~8.8 | s | - |

| H-8 | ~9.2 | s | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

The ¹³C NMR spectrum will provide key information about the carbon framework.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-3 | ~125 |

| C-4 | ~138 |

| C-4a | ~122 |

| C-5 | ~145 |

| C-6 | ~155 |

| C-8 | ~150 |

| C-8a | ~148 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) with a characteristic isotopic pattern for a molecule containing two chlorine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 9:6:1).

| m/z | Relative Intensity (%) | Assignment |

| 198 | ~100 | [M]⁺ (C₈H₄³⁵Cl₂N₂) |

| 200 | ~65 | [M+2]⁺ |

| 202 | ~10 | [M+4]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C/C=N stretching and bending vibrations, as well as the C-Cl stretching vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3150 | Medium | Aromatic C-H stretch |

| 1550-1600 | Strong | Aromatic C=C and C=N stretch |

| 1400-1500 | Medium | Aromatic ring vibrations |

| 1000-1200 | Strong | C-Cl stretch |

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting material for the synthesis of molecules with a wide range of biological activities. Its ability to be readily functionalized at the 2- and 6-positions allows for the exploration of chemical space and the optimization of ligand-target interactions.

Kinase Inhibitors

A significant application of the naphthyridine core, including the 1,7-naphthyridine isomer, is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The nitrogen atoms of the naphthyridine ring can form key hydrogen bond interactions with the hinge region of the kinase active site, a common feature of many kinase inhibitors. The substituents at the 2- and 6-positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. While specific examples for the this compound isomer are not extensively documented in publicly accessible literature, related dichloronaphthyridine isomers have been utilized in the development of inhibitors for kinases such as JAK.

Future Outlook

This compound is a promising, yet underutilized, building block in synthetic and medicinal chemistry. The development of more diverse and efficient synthetic routes to this scaffold will undoubtedly accelerate its application. Further exploration of its reactivity, particularly in regioselective functionalization, will unlock new avenues for the creation of novel molecular architectures. As the demand for potent and selective therapeutic agents continues to grow, the strategic application of versatile scaffolds like this compound will be instrumental in the advancement of drug discovery.

References

-

PrepChem. Step 5: Preparation of this compound. Available from: [Link]

-

Chabowska G, Barg E, Wójcicka A. Biological Activity of Naturally Derived Naphthyridines. Molecules. 2021;26(14):4324. Available from: [Link]

-

Wójcicka, A. Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Curr. Org. Chem.2023 , 27, 648-660. Available from: [Link]

- Paudyal, M. P., et al. (2016). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. J. Am. Chem. Soc., 138(41), 13533–13542.

-

Dainis, I., & Weiss, U. (1974). Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Derivatives. Can. J. Chem., 52(5), 848-853. Available from: [Link]

-

Guzmán, A., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(16), 4998. Available from: [Link]

Sources

The Emerging Therapeutic Landscape of 1,7-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals

The 1,7-naphthyridine scaffold, a unique bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of 1,7-naphthyridine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their anticancer, kinase inhibitory, anti-inflammatory, and central nervous system (CNS) activities. Through a detailed examination of their mechanisms of action, presentation of key quantitative data, and provision of robust experimental protocols, this guide aims to empower the scientific community to unlock the full therapeutic potential of this promising chemical scaffold.

Anticancer Potential: Targeting Key Oncogenic Pathways

1,7-Naphthyridine derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a range of cancer cell lines through diverse mechanisms of action.[1][2][3] These include the disruption of crucial signaling pathways, inhibition of essential enzymes, and induction of programmed cell death.

Mechanism of Action: A Multi-pronged Attack on Cancer

1.1.1. Inhibition of Wnt Signaling Pathway:

A notable example of a naturally occurring 1,7-naphthyridine with anticancer properties is Bisleuconothine A.[1] This alkaloid has been shown to exert its antiproliferative effects by inhibiting the Wnt signaling pathway, a critical pathway frequently dysregulated in various cancers, particularly colon cancer.[1][4] By downregulating this pathway, Bisleuconothine A induces a G0/G1 cell cycle arrest in cancer cells, thereby halting their proliferation.[4]

Caption: Figure 2: Inhibition of PIP4K2A by 1,7-Naphthyridine Derivatives.

Quantitative Data: Kinase Inhibitory Activity

| Derivative Class | Kinase Target | IC50 Range (µM) | Reference(s) |

| 1,7-Naphthyridine Analogues | PIP4K2A | 0.066 - 18.0 | [5] |

Experimental Protocols

2.3.1. ADP-Glo™ Kinase Assay:

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a high-throughput method to measure kinase activity. [1][6][7] Materials:

-

Kinase of interest (e.g., PIP4K2A)

-

Kinase substrate

-

ATP

-

1,7-Naphthyridine derivative inhibitors

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Luminometer

Procedure:

-

Kinase Reaction: Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and varying concentrations of the 1,7-naphthyridine inhibitor.

-

Reaction Termination: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 30-60 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: Calculate IC50 values to determine the inhibitory potency of the compounds.

2.3.2. Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful biophysical method to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding. [8][9][10] Materials:

-

Cells expressing the target kinase

-

1,7-Naphthyridine derivative

-

Lysis buffer

-

Antibodies specific to the target protein

-

Western blotting equipment

Procedure:

-

Compound Treatment: Treat intact cells with the 1,7-naphthyridine derivative or vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: Detect the amount of soluble target protein in each sample using Western blotting.

-

Data Analysis: Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Certain 1,7-naphthyridine derivatives have demonstrated significant anti-inflammatory effects, positioning them as potential therapeutic agents for inflammatory diseases. [1]

Mechanism of Action: p38 MAP Kinase Inhibition

A series of 1,7-naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase. [1]This kinase plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). By inhibiting p38 MAP kinase, these derivatives can effectively reduce the inflammatory response. [1]

Caption: Figure 3: Inhibition of the p38 MAP Kinase Pathway.

Quantitative Data: Anti-inflammatory Activity

| Derivative Class | Assay | Endpoint | ED50 | Reference(s) |

| 1,7-Naphthyridine 1-Oxides | In vivo (LPS-induced TNF-α production in mice) | TNF-α reduction | 0.5 mg/kg (oral) | [1] |

| In vivo (adjuvant arthritis in rats) | Reduction of inflammation | < 1 mg/kg (oral) | [1] |

Experimental Protocol: In Vivo LPS-Induced TNF-α Production

This in vivo model is commonly used to assess the anti-inflammatory activity of test compounds.

Materials:

-

Mice

-

Lipopolysaccharide (LPS)

-

1,7-Naphthyridine derivative

-

Vehicle control

-

ELISA kit for TNF-α

Procedure:

-

Compound Administration: Administer the 1,7-naphthyridine derivative or vehicle orally to the mice.

-

LPS Challenge: After a predetermined time (e.g., 1.5 hours), administer LPS intraperitoneally to induce an inflammatory response.

-

Blood Collection: Collect blood samples at a specified time point after LPS administration (e.g., 1-2 hours).

-

TNF-α Measurement: Measure the levels of TNF-α in the plasma using an ELISA kit.

-

Data Analysis: Determine the dose-dependent reduction in TNF-α levels and calculate the effective dose 50 (ED50).

Central Nervous System Applications: Modulating Neurological Pathways

Derivatives of 1,7-naphthyridine have shown promise in the treatment of CNS disorders by targeting key receptors involved in neurological processes. [1][11][12]

Mechanism of Action: Tachykinin NK1 Receptor Antagonism

Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been identified as potent antagonists of the tachykinin NK1 receptor. [1][13]The NK1 receptor is implicated in various physiological and pathological processes in the CNS, including pain, depression, and inflammation. [1]By blocking the binding of the natural ligand, substance P, to the NK1 receptor, these compounds can modulate these neurological pathways.

Caption: Figure 4: Antagonism of the NK1 Receptor by 1,7-Naphthyridine Derivatives.

Quantitative Data: NK1 Receptor Antagonistic Activity

| Compound | Assay | Ki (nM) | Reference(s) |

| (9S)-7b | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | 0.28 | [1] |

| (aR,9R)-8b | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | 0.45 | [1] |

Experimental Protocol: NK1 Receptor Binding Assay

This assay determines the affinity of a compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the NK1 receptor

-

Radiolabeled ligand (e.g., [¹²⁵I]BH-Substance P)

-

1,7-Naphthyridine derivative

-

Assay buffer

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Reaction Setup: In a multiwell plate, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the 1,7-naphthyridine derivative.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound and free radioligand.

-

Washing: Wash the filters to remove any unbound radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).

Conclusion and Future Directions

The 1,7-naphthyridine scaffold represents a highly versatile and privileged structure in medicinal chemistry, with its derivatives demonstrating significant potential across a spectrum of therapeutic areas. The anticancer, kinase inhibitory, anti-inflammatory, and CNS-modulating activities highlighted in this guide underscore the immense opportunities for the development of novel therapeutics based on this core. The provided quantitative data, detailed experimental protocols, and visualized signaling pathways are intended to serve as a valuable resource to catalyze further research and innovation in this exciting field. Future efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of 1,7-naphthyridine derivatives to translate their promising preclinical activity into clinically effective medicines.

References

-

AACR Journals. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. [Link]

-

Bio-protocol. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (2022). PubMed Central. [Link]

-

Innovare Academic Sciences. (n.d.). EXPERIMENTAL ANIMAL MODELS OF PARKINSON'S DISEASE: AN OVERVIEW. [Link]

-

JoVE. (2015). Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits. [Link]

-

A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells. (2018). National Institutes of Health. [Link]

-

SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]

-

Wikipedia. (n.d.). Experimental models of Alzheimer's disease. [Link]

-

National Center for Biotechnology Information. (n.d.). Animal Models of Parkinson's Disease. [Link]

-

Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. (2022). National Institutes of Health. [Link]

-

Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). National Institutes of Health. [Link]

-

Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2025). PubMed Central. [Link]

-

A novel class of highly potent and selective A1 adenosine antagonists: structure-affinity profile of a series of 1,8-naphthyridine derivatives. (2000). PubMed. [Link]

-

Vosaroxin - Wikipedia. (n.d.). [Link]

-

Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma. (2024). PubMed Central. [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). PubMed. [Link]

-

1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. (2003). [Link]

-

1,8-Naphthyridin-4-one derivatives as new ligands of A2A adenosine receptors. (2005). PubMed. [Link]

-

1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease. (2011). PubMed. [Link]

-

MDPI. (2021). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. [Link]

-

Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). National Institutes of Health. [Link]

-

ResearchGate. (2013). Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-. [Link]

-

MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. [Link]

-

ResearchGate. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]

-

Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists. (2001). PubMed. [Link]

-

ResearchGate. (n.d.). Response curve for adenosine A2A antagonist assay. ∗ The IC50 of.... [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]